

Technical Support Center: Lysergide Tartrate Dosage Optimization for Anxiety Research

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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **lysergide tartrate** to mitigate anxiety-related side effects in a clinical research setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action by which **lysergide tartrate** is thought to influence anxiety?

A1: **Lysergide tartrate**'s effects on anxiety are primarily mediated through its activity as an agonist at serotonin 5-HT_{2A} receptors.[1][2] Cortical 5-HT_{2A} receptor signaling has been shown to modulate anxiety-like behaviors.[3][4][5] While activation of 5-HT_{2A} receptors can sometimes induce anxiety, it has also been associated with long-lasting anxiety-reducing effects.[1][6] The therapeutic effects are thought to arise from a "top-down" influence on risk assessment and emotional regulation.[3][4][5]

Q2: What is the optimal dose of **lysergide tartrate** for reducing anxiety symptoms with manageable side effects?

A2: Recent clinical trial data suggests that a single 100 µg dose of **lysergide tartrate** (MM120) provides the best balance of efficacy and tolerability for treating Generalized Anxiety Disorder (GAD).[7][8][9] In a Phase 2b study, the 100 µg dose showed a statistically significant reduction

in anxiety symptoms compared to both placebo and a higher 200 µg dose, which was associated with more challenging experiences and anxiety.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Q3: How quickly can a therapeutic response be observed, and how long does it last?

A3: A therapeutic response to a single 100 µg dose of **lysergide tartrate** can be observed as early as the second day after administration.[\[7\]](#)[\[9\]](#)[\[11\]](#) The anxiolytic effects have been shown to be durable, with significant symptom reduction sustained for up to 12 weeks post-treatment.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

Q4: What are the most common adverse events associated with **lysergide tartrate** administration in a research setting?

A4: Most adverse events are transient, mild-to-moderate, and occur on the dosing day.[\[7\]](#)[\[8\]](#) Common events are consistent with the known acute effects of lysergide and include visual perceptual changes (illusions, hallucinations), nausea, headache, euphoric mood, and increased blood pressure.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting Guide

Issue: A research participant is experiencing acute anxiety or paranoia during a dosing session.

- **Solution 1: Therapeutic Support:** Ensure the presence of trained therapists or clinicians to provide reassurance and psychological support. An "inner-directed" therapeutic approach is often used, where the therapist encourages the participant to focus on their internal experience.[\[13\]](#)
- **Solution 2: Environmental Control:** The dosing session should be conducted in a safe, comfortable, and controlled clinical setting to minimize external stimuli that could contribute to anxiety.
- **Solution 3: Pharmacological Intervention:** In cases of severe, unmanageable anxiety, the administration of a 5-HT_{2A} receptor antagonist, such as ketanserin, can be used to rapidly attenuate the psychedelic effects.[\[2\]](#)

Issue: High variability in patient response to a standardized dose.

- Solution 1: Patient Screening: Implement thorough screening of participants for pre-existing psychiatric conditions or a history of adverse reactions to psychoactive substances.
- Solution 2: Therapeutic Alliance: A strong therapeutic relationship established during preparation sessions has been shown to predict better outcomes and can help manage in-session experiences.[\[13\]](#)
- Solution 3: Data Stratification: Analyze data to identify potential covariates that may influence response, such as genetic markers, personality traits, or baseline anxiety severity.

Data Presentation

Table 1: Dose-Response Efficacy of a Single Dose of **Lysergide Tartrate** (MM120) on Anxiety Symptoms

This table summarizes the change in Hamilton Anxiety Rating Scale (HAM-A) scores at 4 and 12 weeks post-administration from the MMED008 Phase 2b trial.

Dosage Group	Mean Change in HAM-A Score from Baseline (Week 4)	Mean Change in HAM-A Score from Baseline (Week 12)
Placebo	-13.7	-14.2
25 µg	-1.2 (vs placebo)	Not reported
50 µg	-1.8 (vs placebo)	Not reported
100 µg	-21.3 (-7.6 vs placebo)	-21.9 (-7.7 vs placebo)
200 µg	-6.0 (vs placebo)	Not reported

Data sourced from multiple reports on the MMED008 trial.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Clinical Response and Remission Rates at Week 12 for the 100 µg Dose

Metric	Percentage of Participants
Clinical Response (≥50% reduction in HAM-A score)	65%
Clinical Remission (HAM-A score ≤ 7)	48%

Data sourced from the MMED008 Phase 2b trial.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Table 3: Common Acute Adverse Events by Dosage

This table presents the percentage of participants experiencing common adverse events on the day of dosing.

Adverse Event	Placebo	25 µg	50 µg	100 µg	200 µg
Visual Perceptual Changes	10.3%	46.2%	75.0%	92.5%	100%
Nausea	7.7%	7.7%	27.5%	40.0%	60.0%
Headache	23.1%	12.8%	22.5%	35.0%	27.5%

Data sourced from Robison et al. (2024).[\[12\]](#)

Experimental Protocols

Methodology for a Phase 2b, Randomized, Double-Blind, Placebo-Controlled, Dose-Optimization Study

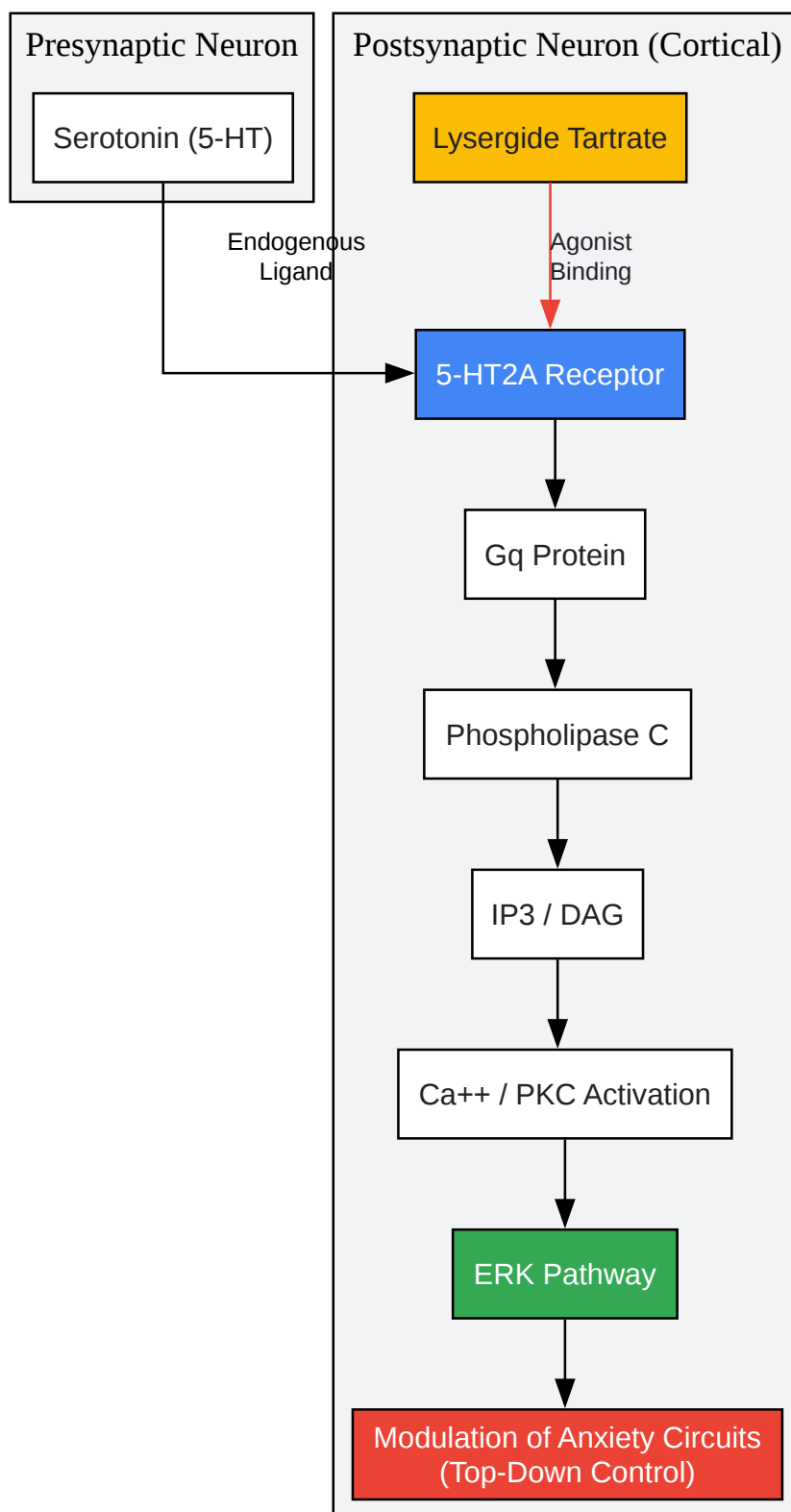
This protocol is based on the MMED008 trial for MM120 (lysergide d-tartrate) in patients with GAD.[\[9\]](#)[\[10\]](#)[\[12\]](#)

- Participant Selection:
 - Enroll adults (e.g., 18-74 years) with a primary diagnosis of GAD.

- Participants should exhibit moderate to severe symptoms, confirmed by a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥ 20 .[\[12\]](#)
- Implement a washout period for any existing anxiolytic or antidepressant medications before the trial begins.[\[11\]](#)
- Randomization and Blinding:
 - Randomly assign participants to one of several single-dose treatment arms (e.g., placebo, 25 µg, 50 µg, 100 µg, or 200 µg of **lysergide tartrate**).[\[9\]](#)[\[12\]](#)
 - Maintain a double-blind protocol where neither the participants nor the clinical staff administering the treatment and assessing outcomes are aware of the dosage allocation.
- Treatment Administration:
 - Administer a single oral dose of the assigned treatment in a monitored, supportive clinical setting.
 - Crucially, this protocol does not include a formal, structured psychotherapy component during or after the dosing session to isolate the pharmacological effect of the drug.[\[7\]](#)[\[11\]](#)
- Data Collection and Outcome Measures:
 - Primary Outcome: The primary endpoint is the change in the HAM-A score from baseline to a predetermined time point (e.g., 4 or 8 weeks).[\[8\]](#)[\[12\]](#)
 - Secondary Outcomes: Assess other metrics such as clinical response rates, remission rates, and changes in scores on the Clinical Global Impressions – Severity (CGI-S) scale.[\[9\]](#)[\[11\]](#)
 - Safety Monitoring: Systematically record all adverse events, with a focus on those occurring on the dosing day.
- Assessment Schedule:
 - Conduct baseline assessments before dosing.

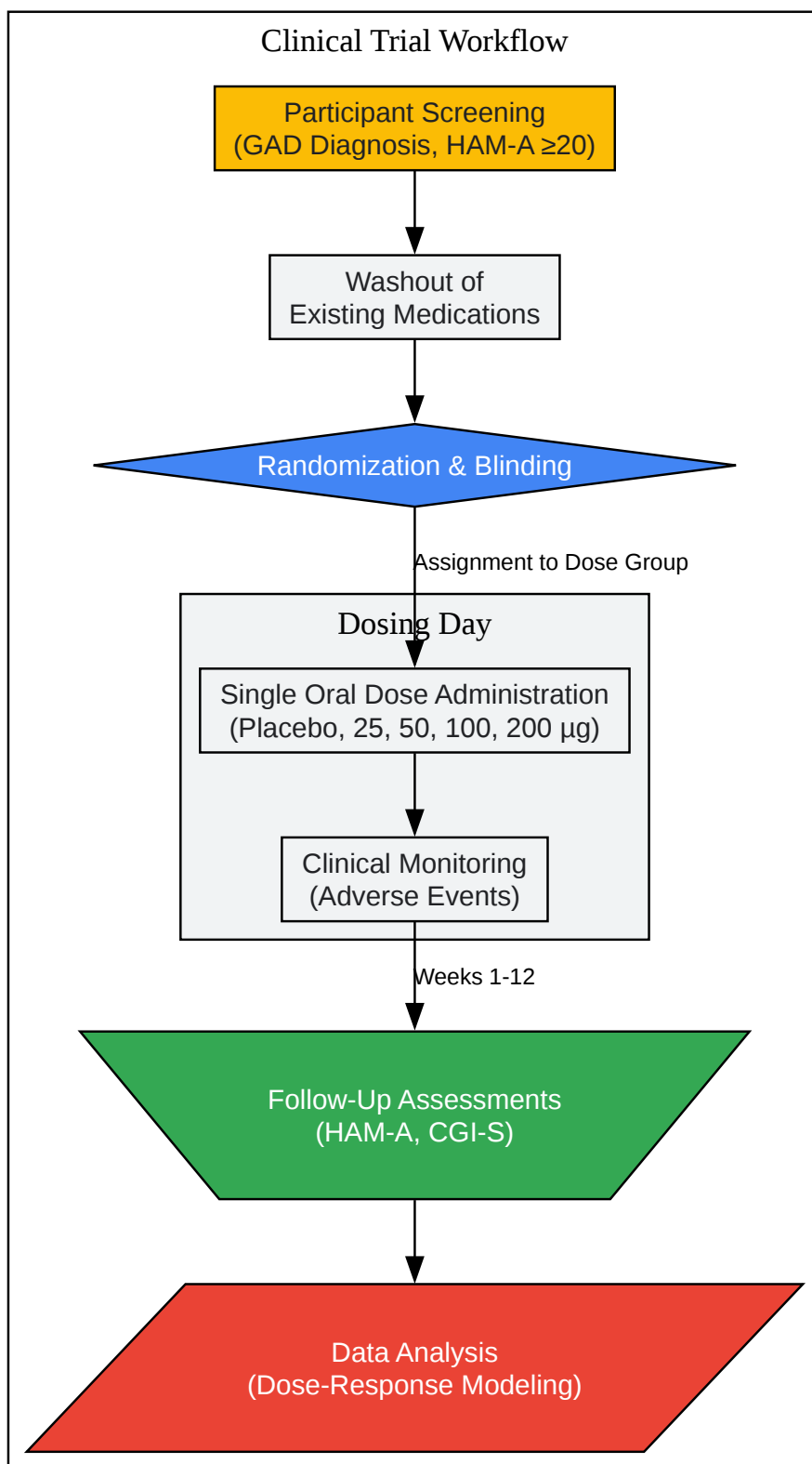
- Perform follow-up assessments at multiple time points (e.g., Day 2, Week 1, Week 4, Week 8, and Week 12) to evaluate the onset, peak, and duration of the therapeutic effect.
[\[9\]](#)[\[11\]](#)

Visualizations



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Caption: Simplified 5-HT2A receptor signaling pathway activated by **lysergide tartrate**.



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Caption: Experimental workflow for a dose-optimization clinical trial.

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